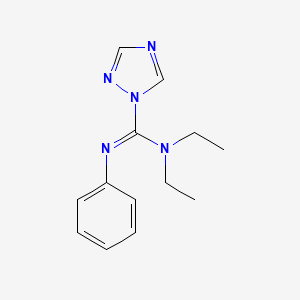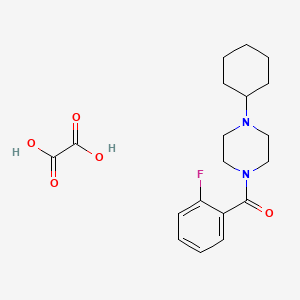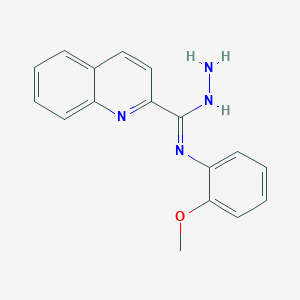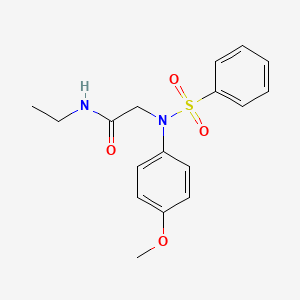![molecular formula C15H13ClN2O3S B5100160 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit cell proliferation by blocking the cell cycle at various stages. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA and proteins. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound has been reported to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. The antimicrobial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit the synthesis of bacterial DNA and proteins. The anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its low toxicity in normal cells, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells, bacteria, and inflammatory cells. Another direction is to explore its potential synergistic effects with other anticancer, antimicrobial, or anti-inflammatory agents. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound as a therapeutic agent.
合成方法
The synthesis of 4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-chlorobenzylamine with 2-sulfonylacetamide in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved through recrystallization from a suitable solvent.
科学研究应用
4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been reported to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-6-2-1-5-11(12)10-22(20,21)18-9-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYNLARFUASNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5100078.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide oxalate](/img/structure/B5100082.png)

![3-({[2-(3-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5100096.png)

![1-[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]pyridinium chloride](/img/structure/B5100110.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5100114.png)
![methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B5100128.png)
![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
